2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(naphthalen-1-yl)ethanone
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Overview
Description
2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-(1-NAPHTHYL)-1-ETHANONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused pyrimido-benzimidazole core and a naphthyl group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-(1-NAPHTHYL)-1-ETHANONE typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzimidazole with aromatic aldehydes and thio derivatives under acidic conditions. The reaction is usually carried out in an acetic acid medium with heating . Another approach involves the use of the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea .
Industrial Production Methods
Industrial production of this compound may involve optimization of the aforementioned synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-(1-NAPHTHYL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-(1-NAPHTHYL)-1-ETHANONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-(1-NAPHTHYL)-1-ETHANONE involves its interaction with specific molecular targets. For instance, as a caspase-3 inhibitor, it binds to the active site of the enzyme, preventing the cleavage of its substrates and thereby inhibiting the apoptotic pathway . This interaction is crucial for its potential therapeutic effects in neuroprotection.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimido[1,2-a]indol-10(2H)-ones: These compounds share a similar pyrimido core but differ in the fused ring structure.
Thiopyrano[3,44,5]pyrimido[1,2-a]benzimidazol-4-ones: These compounds have a thiopyrano ring fused to the pyrimido-benzimidazole core.
Uniqueness
2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-(1-NAPHTHYL)-1-ETHANONE is unique due to its specific structural features, such as the naphthyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C22H19N3O |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-naphthalen-1-ylethanone |
InChI |
InChI=1S/C22H19N3O/c26-21(18-10-5-8-16-7-1-2-9-17(16)18)15-25-20-12-4-3-11-19(20)24-14-6-13-23-22(24)25/h1-5,7-12H,6,13-15H2 |
InChI Key |
XRXHYGKBZDIWQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2N(C1)C3=CC=CC=C3N2CC(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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